molecular formula C9H13BN2O3 B14091179 (2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid

(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid

Cat. No.: B14091179
M. Wt: 208.02 g/mol
InChI Key: HTVCSJFVKPFXGZ-UHFFFAOYSA-N
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Description

(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the palladium-catalyzed cross-coupling of halopyrimidines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and requires a palladium catalyst like Pd(PPh3)4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols and Ketones: From oxidation reactions.

    Substituted Pyrimidines: From nucleophilic substitution.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13BN2O3

Molecular Weight

208.02 g/mol

IUPAC Name

(2-cyclopentyloxypyrimidin-5-yl)boronic acid

InChI

InChI=1S/C9H13BN2O3/c13-10(14)7-5-11-9(12-6-7)15-8-3-1-2-4-8/h5-6,8,13-14H,1-4H2

InChI Key

HTVCSJFVKPFXGZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)OC2CCCC2)(O)O

Origin of Product

United States

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